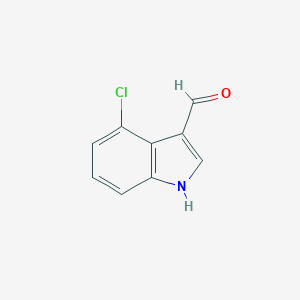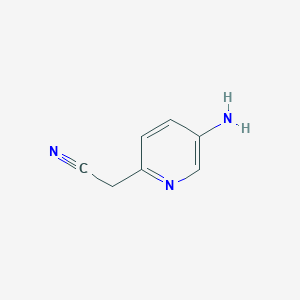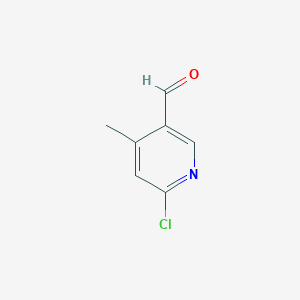
5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde
Vue d'ensemble
Description
“5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde” is a chemical compound with the molecular formula C11H8O2S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom . This compound is used as a building block in the synthesis of various biologically active compounds .
Synthesis Analysis
The synthesis of thiophene derivatives, including “5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde”, often involves heterocyclization of various substrates . Common synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde” can be represented by the SMILES string [H]C(=O)c1ccc(s1)-c2ccccc2 . The InChI representation is 1S/C11H8OS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-8H .Chemical Reactions Analysis
Thiophene derivatives, including “5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde”, are versatile precursors to many drugs . They play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis
“5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde” is a solid compound . Its molecular weight is 204.25 g/mol. The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Applications De Recherche Scientifique
Coupling Reactions
5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde is involved in various coupling reactions. For instance, it participates in samarium diiodide-promoted coupling with other aldehydes, facilitating hydroxyalkylation at the 5-position of thiophene-2-carbaldehyde (Yang & Fang, 1995). Similarly, it is used in the regioselective synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde through Br/Li exchange reactions (Bar, 2021).
Derivative Synthesis and Functionalization
This compound is vital in synthesizing various functional derivatives. For instance, its nitration leads to the formation of 5-nitro derivatives of thiophene (Shvedov, Vasil'eva, Romanova, & Grinev, 1973). It also plays a role in the synthesis of arylthiophene-2-carbaldehydes, which exhibit significant antibacterial and antiurease activities (Ali et al., 2013).
Photochemical Synthesis
Photochemical synthesis methods use 5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde to create novel compounds. For example, irradiation of certain derivatives leads to the formation of 4H-thieno[3,2-c]chromene-2-carbaldehydes (Ulyankin et al., 2021).
Optical Properties and Applications
The optical properties of derivatives of 5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde have been extensively studied. For example, the synthesis and analysis of 2-functionally substituted thieno[3,2-c]quinolines and 4H-thieno[3,2-c]chromenes have shown moderate to high fluorescence quantum yields, indicating their potential application in fields like invisible ink dyes (Bogza et al., 2018).
Sensor Applications
5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde derivatives are used in sensing applications. For instance, a novel fluorescent sensor for ferric ion, ECTC, has been synthesized using this compound, demonstrating strong quenching of fluorescence in the presence of Fe3+ ions (Zhang et al., 2016).
Semiconductor Applications
Additionally, star-shaped molecules based on thiophene derivatives, synthesized using 5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde, have been evaluated for their semiconducting properties in field-effect transistors (Kim et al., 2007).
Propriétés
IUPAC Name |
5-(4-hydroxyphenyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-7-10-5-6-11(14-10)8-1-3-9(13)4-2-8/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJUQMCNJMQHLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582071 | |
| Record name | 5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde | |
CAS RN |
893740-97-1 | |
| Record name | 5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B113150.png)
![6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113151.png)

![5-[(4-formylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B113154.png)



![7-Chloro-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B113165.png)
